
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid is a fluorinated pyrrole derivative Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Fluorination of Pyrrole Ring: Direct fluorination of the pyrrole ring can be achieved using electrophilic fluorination agents such as xenon difluoride.
Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, including the reaction of the fluorinated pyrrole with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and carboxylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Electrophilic Fluorination: Xenon difluoride, elemental fluorine.
Carboxylation: Carbon dioxide, bases such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substituted Pyrroles: Formed through substitution reactions.
Oxides and Reduced Derivatives: Formed through oxidation and reduction reactions.
Esters and Amides: Formed through condensation reactions.
科学的研究の応用
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- 4-Fluoro-1-methyl-1H-pyrrole-2-carboxylic acid .
- 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester .
Uniqueness
4-Fluoro-3-methyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H6FNO2 |
|---|---|
分子量 |
143.12 g/mol |
IUPAC名 |
4-fluoro-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H6FNO2/c1-3-4(7)2-8-5(3)6(9)10/h2,8H,1H3,(H,9,10) |
InChIキー |
SOFBEQOUNXYUIE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC=C1F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



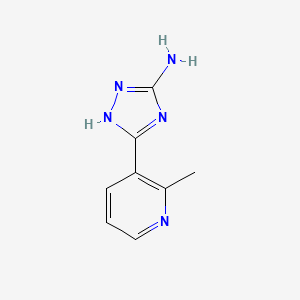
![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
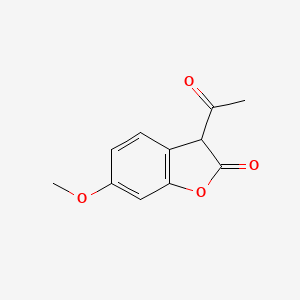
![Dimethyl 3,3'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13662979.png)
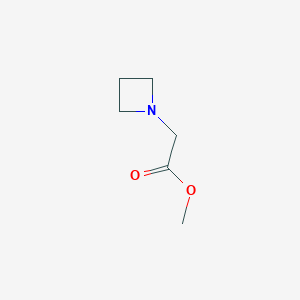
![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)
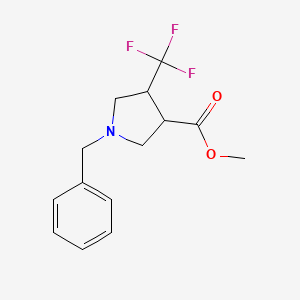
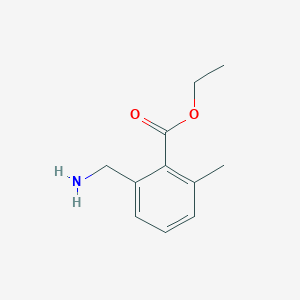


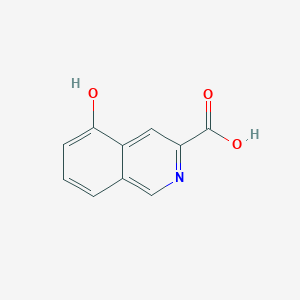
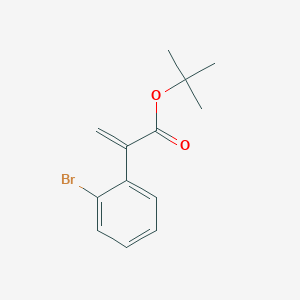
![7-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13663030.png)
